Cyclobuta[b]naphthalene-3,8-diol
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Overview
Description
Cyclobuta[b]naphthalene-3,8-diol is a chemical compound with the molecular formula C₁₂H₈O₂. It is a subclass of naphthalene and is characterized by its unique structure, which includes a cyclobutane ring fused to a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobuta[b]naphthalene-3,8-diol can be synthesized through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene-3,8-diones under mild and clean conditions without the use of photocatalysts . The reaction is facilitated by visible light, making it an eco-friendly and efficient approach.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Cyclobuta[b]naphthalene-3,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Cyclobuta[b]naphthalene-3,8-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of Cyclobuta[b]naphthalene-3,8-diol involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various transformations, including ring-opening and ring-expansion reactions, which contribute to its biological and chemical activities. The high ring strain in the cyclobutane ring makes it highly reactive, allowing it to participate in diverse chemical reactions .
Comparison with Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1,4-Naphthoquinone: A quinone derivative of naphthalene.
Cyclobuta[de]naphthalene: Another cyclobutane-fused naphthalene compound.
Uniqueness: Cyclobuta[b]naphthalene-3,8-diol is unique due to its specific structural arrangement, which includes hydroxyl groups at positions 3 and 8. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
62702-74-3 |
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Molecular Formula |
C12H8O2 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
cyclobuta[b]naphthalene-3,8-diol |
InChI |
InChI=1S/C12H8O2/c13-11-7-3-1-2-4-8(7)12(14)10-6-5-9(10)11/h1-6,13-14H |
InChI Key |
JFVIYNGGPNWUST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC3=C2O)O |
Origin of Product |
United States |
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